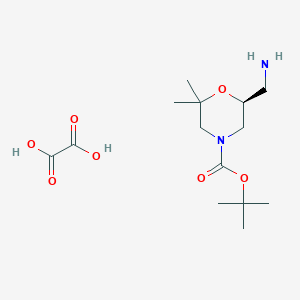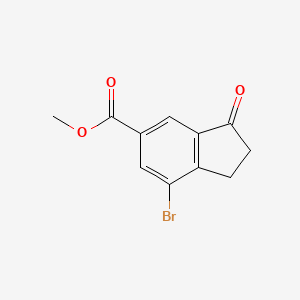
Isobutylamine Hydroiodide
Übersicht
Beschreibung
Isobutylamine Hydroiodide is a chemical compound with the molecular formula C4H12IN. It is an organic compound that belongs to the class of alkylammonium halides. This compound is known for its applications in tuning perovskite structures, which are crucial for the development of LED and solar cell technologies .
Wirkmechanismus
Target of Action
Isobutylamine Hydroiodide is a compound derived from Isobutylamine . Isobutylamine is an organic chemical compound, specifically an amine, with the formula (CH3)2CHCH2NH2 . It is known to bind to TAAR3 in mice and can trigger sexual behavior in male mice dependent on the cluster of TAAR2 through TAAR9 . .
Biochemical Pathways
Isobutylamine, the parent compound, is the decarboxylated form of the amino acid valine, and the product of the metabolism thereof by the enzyme valine decarboxylase . This suggests that Isobutylamine and potentially this compound may be involved in amino acid metabolism.
Result of Action
Isobutylamine, the parent compound, is known to trigger sexual behavior in male mice
Action Environment
It is known that this compound is a solid at 20 degrees celsius and should be stored under inert gas due to its hygroscopic nature This suggests that environmental factors such as temperature and humidity may affect its stability
Biochemische Analyse
Biochemical Properties
Isobutylamine Hydroiodide plays a significant role in biochemical reactions due to its amine group. It interacts with enzymes, proteins, and other biomolecules through various mechanisms. One of the key interactions is with the enzyme valine decarboxylase, which catalyzes the decarboxylation of valine to produce isobutylamine. This interaction is crucial for the metabolism of valine, an essential amino acid. Additionally, this compound can bind to trace amine-associated receptors (TAARs) in mice, triggering specific physiological responses .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in mice, this compound binds to TAAR3, which can trigger sexual behavior in male mice . This interaction highlights the compound’s role in cell signaling and its impact on cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as a ligand for TAARs, leading to the activation of specific signaling pathways. Additionally, this compound can inhibit or activate enzymes involved in metabolic processes. For example, its interaction with valine decarboxylase results in the production of isobutylamine, which can further participate in various biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is known to be hygroscopic, meaning it can absorb moisture from the air, which may affect its stability . Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact, while higher doses can lead to significant physiological changes. For instance, in mice, high doses of this compound can cause adverse effects such as skin and eye irritation . It is important to determine the optimal dosage to achieve the desired effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is the decarboxylated form of valine, produced by the enzyme valine decarboxylase . This metabolic pathway is essential for the breakdown and utilization of valine in the body. Additionally, this compound can influence metabolic flux and metabolite levels by interacting with other enzymes and cofactors involved in amino acid metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments. Its localization and accumulation within specific tissues can affect its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with TAARs in mice suggests that it may localize to regions where these receptors are expressed, such as the olfactory epithelium .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isobutylamine Hydroiodide is typically synthesized by reacting isobutylamine with hydroiodic acid. The reaction is straightforward and involves the protonation of isobutylamine by hydroiodic acid to form the hydroiodide salt. The reaction can be represented as follows:
C4H11N+HI→C4H12IN
Industrial Production Methods: In industrial settings, the production of this compound involves the careful control of reaction conditions to ensure high purity and yield. The reaction is typically carried out in a controlled environment to prevent contamination and degradation of the product. The final product is often purified through recrystallization techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Isobutylamine Hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form isobutylamine.
Substitution: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or other halides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Isobutylamine oxide.
Reduction: Isobutylamine.
Substitution: Various substituted isobutylamine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isobutylamine Hydroiodide has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used to tune perovskite structures for LED and solar cell applications.
Biology: It can be used in the synthesis of biologically active compounds.
Industry: It is used in the production of electronic materials and organometallic compounds.
Vergleich Mit ähnlichen Verbindungen
- n-Butylamine Hydroiodide
- sec-Butylamine Hydroiodide
- tert-Butylamine Hydroiodide
Comparison: Isobutylamine Hydroiodide is unique due to its branched side-chain, which provides better solubility and prevents the formation of large three-dimensional perovskite structures. This characteristic makes it particularly useful in applications requiring high stability and performance, such as in LED and solar cell technologies .
Eigenschaften
IUPAC Name |
2-methylpropan-1-amine;hydroiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.HI/c1-4(2)3-5;/h4H,3,5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTHQYIDLRRROX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN.I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205508-75-4 | |
| Record name | Isobutylamine Hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-N-[3-(benzyloxy)-1-[1-(methylsulfonyl)spiro[indoline-3,4'-piperidin]-1'-yl]-1-oxopropan-2-yl]-2-methylpropanamide Methanesulfonate](/img/structure/B3028350.png)











